molecular formula C11H10N2O3S2 B2667128 (Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 881546-89-0

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2667128
CAS RN: 881546-89-0
M. Wt: 282.33
InChI Key: FJDJJWOTNABXPI-YVMONPNESA-N
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Description

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H10N2O3S2 and its molecular weight is 282.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • One study discusses the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives through reactions that involve the compound of interest. These derivatives were obtained through reactions with substituted benzaldehydes and further treatment, leading to compounds with potential application in various fields, including materials science and pharmaceutical research. The structural configurations of these derivatives were confirmed via X-ray crystallography, revealing the (Z)-configuration at the arylmethylidene moiety (Tverdokhlebov et al., 2005).

Photophysical Properties and Computational Studies

  • Another research focused on the synthesis of novel d-π-A type chromophores that include the compound . These chromophores exhibit significant photophysical properties, such as large stoke shifts and viscosity-induced emission, which are beneficial for applications in optoelectronic devices and sensors. Computational studies using density functional theory (DFT) and time-dependent DFT were conducted to understand the intramolecular charge transfer characteristics of these compounds (Jachak et al., 2021).

Anticancer and Antiangiogenic Potential

  • A study on the synthesis of novel thioxothiazolidin-4-one derivatives, including the compound of interest, explored their anticancer and antiangiogenic effects. These derivatives showed significant potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting their value as possible candidates for anticancer therapy (Chandrappa et al., 2010).

Heteroacene Synthesis for Electronic Applications

  • Research into conjugated ladder-type heteroacenes bearing pyrrole and thiophene ring units, utilizing the compound for synthesis, has been reported. These heteroacenes are characterized for their potential in electronic and optoelectronic applications, highlighting the versatility of the compound in the development of advanced materials (Gao et al., 2008).

Photovoltaic Material Design

  • A study on designing triazatruxene-based donor materials for organic solar cells involved structural modifications incorporating the compound. The designed molecules exhibit promising optoelectronic properties, offering insights into developing efficient photovoltaic compounds for modern applications (Khan et al., 2019).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-6(10(15)16)13-9(14)8(18-11(13)17)5-7-3-2-4-12-7/h2-6,12H,1H3,(H,15,16)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDJJWOTNABXPI-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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